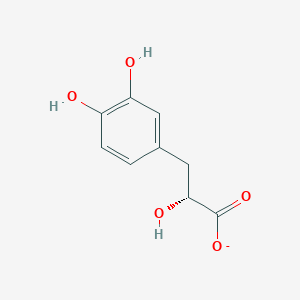
(2R)-3-(3,4-dihydroxyphenyl)lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.
Scientific Research Applications
Medicinal Applications
1. Cardiovascular Health
- Mechanism : Danshensu exhibits cardioprotective effects, particularly against ischemia/reperfusion injury. It is believed to modulate signaling pathways such as Akt and ERK1/2 phosphorylation, which are crucial for cell survival during stress conditions .
- Case Study : A study published in the European Journal of Pharmacology demonstrated that Danshensu significantly reduced myocardial injury in animal models subjected to ischemia/reperfusion stress .
2. Neuroprotection
- Mechanism : The compound has been shown to protect against oxidative stress and inflammation in neuronal cells. It inhibits the production of reactive oxygen species and modulates inflammatory cytokines.
- Case Study : Research highlighted in Clinical Hemorheology and Microcirculation indicated that 3-(3,4-dihydroxyphenyl)lactate ameliorated lipopolysaccharide-induced cerebral microcirculatory disturbances in mice .
3. Antidepressant Effects
- Mechanism : Preliminary studies suggest that Danshensu may exhibit antidepressant-like effects through its influence on neurotransmitter systems.
- Research Findings : Investigations into its pharmacological properties have indicated potential benefits in mood regulation, although more extensive clinical trials are necessary to confirm these effects.
Biological Applications
1. Antioxidant Properties
- Functionality : As a potent antioxidant, Danshensu helps in scavenging free radicals and reducing oxidative stress within cells.
- Data Table :
| Study | Findings |
|---|---|
| Journal of Agricultural and Food Chemistry | Demonstrated that Danshensu significantly reduces oxidative damage in vitro. |
| Food Chemistry | Showed that it can enhance the antioxidant capacity of food products when used as a preservative. |
2. Metabolic Pathways
- Role : Danshensu is involved in various metabolic pathways, particularly those related to phenolic compounds.
- Research Insight : Studies have indicated that it may play a role in regulating glucose metabolism and lipid profiles, which could be beneficial for metabolic disorders.
Industrial Applications
1. Food Industry
- Usage : Due to its antioxidant properties, Danshensu is utilized as a natural preservative in food products.
- Case Study : Research has shown that incorporating 3-(3,4-dihydroxyphenyl)lactate into food formulations can extend shelf life while maintaining nutritional quality.
2. Cosmetic Industry
- Application : The compound is increasingly used in cosmetic formulations for its skin-protective properties against oxidative stress.
- Market Insight : The demand for natural antioxidants in cosmetics has led to increased research into the efficacy of Danshensu as an active ingredient.
Properties
Molecular Formula |
C9H9O5- |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1 |
InChI Key |
PAFLSMZLRSPALU-MRVPVSSYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















